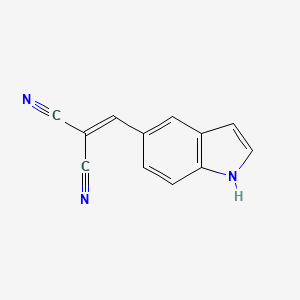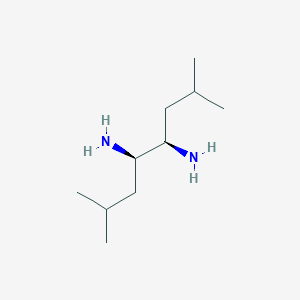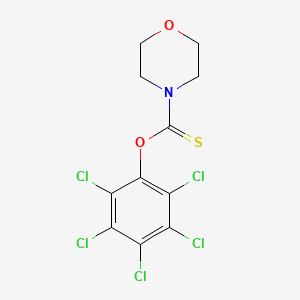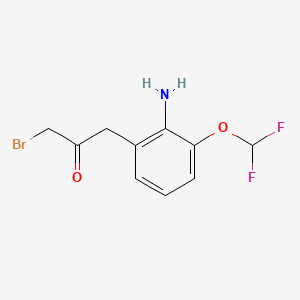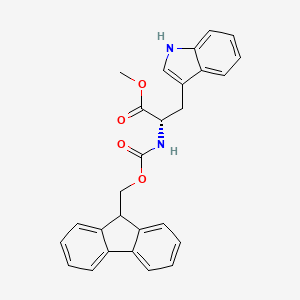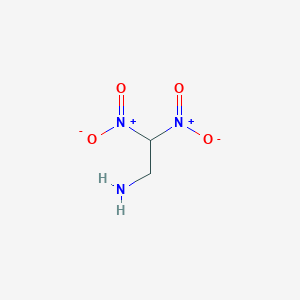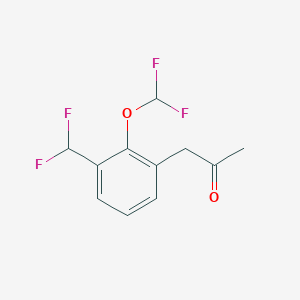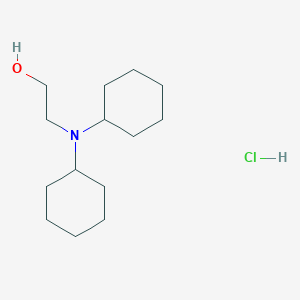
2-(Dicyclohexylamino)ethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dicyclohexylamino)ethanol hydrochloride is a chemical compound with the molecular formula C14H28ClNO and a molecular weight of 261.83 g/mol . It is commonly used in various scientific research and industrial applications due to its unique chemical properties.
准备方法
The synthesis of 2-(Dicyclohexylamino)ethanol hydrochloride typically involves the reaction of dicyclohexylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
化学反应分析
2-(Dicyclohexylamino)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(Dicyclohexylamino)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
作用机制
The mechanism of action of 2-(Dicyclohexylamino)ethanol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
2-(Dicyclohexylamino)ethanol hydrochloride can be compared with other similar compounds such as:
- 2-(Diethylamino)ethanol hydrochloride
- 2-(Dimethylamino)ethanol hydrochloride
- 2-(Dipropylamino)ethanol hydrochloride These compounds share similar structural features but differ in the nature of the substituent groups attached to the amino group. The unique properties of this compound, such as its steric hindrance and hydrophobicity, make it distinct and suitable for specific applications .
属性
分子式 |
C14H28ClNO |
|---|---|
分子量 |
261.83 g/mol |
IUPAC 名称 |
2-(dicyclohexylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C14H27NO.ClH/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h13-14,16H,1-12H2;1H |
InChI 键 |
WLLPIQFZZBRPFQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N(CCO)C2CCCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


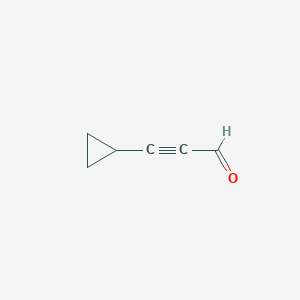
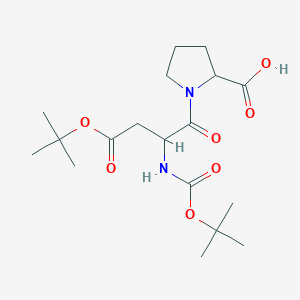
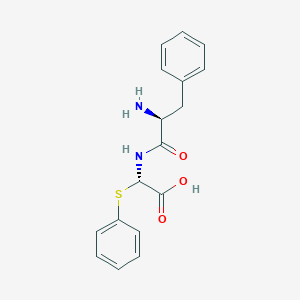
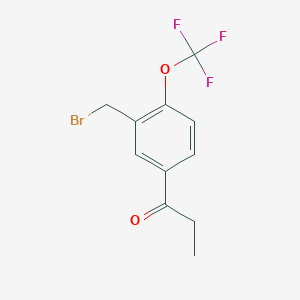
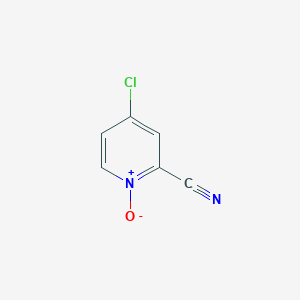
![[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B14070584.png)
![(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14070586.png)
